E-1-(2,4,6-trimethylphenyl)ethanone oxime (CAS: 22860-01-1), commonly referred to as (E)-mesityl methyl ketoxime or (E)-2',4',6'-trimethylacetophenone oxime, is a highly sterically hindered aromatic ketoxime. From a procurement and material-selection perspective, its primary value lies in the extreme steric shielding provided by the ortho-methyl groups on the mesityl ring. This structural feature fundamentally alters its reactivity profile compared to standard acetophenone oximes, suppressing conventional unimolecular Beckmann rearrangements and preventing the rapid hydrolysis of its reduced imine derivatives [1]. Consequently, it is heavily procured as a specialized precursor for oxime sulfonate photoacid generators (PAGs), a model substrate for isolating nitrilium and phenonium intermediates in superacid media, and a stable-metabolite probe in biocatalytic reductase assays [2].
Substituting E-1-(2,4,6-trimethylphenyl)ethanone oxime with unhindered analogs, such as standard acetophenone oxime or 4-methylacetophenone oxime, leads to process failure in specialized applications. In acid-catalyzed environments, unhindered oximes undergo rapid intramolecular Beckmann rearrangement to yield stable amides (e.g., N-phenylacetamide), destroying the opportunity to trap or study reactive nitrilium intermediates [1]. In biological and enzymatic assays, the reduction of unhindered aldoximes or ketoximes yields highly unstable imines that rapidly hydrolyze and oxidize into corresponding acids, eliminating the ability to quantify the primary reduction metabolite [2]. Furthermore, in photochemical syntheses, the lack of the mesityl group's steric and electronic influence removes the thermodynamic driving force required for selective 5-exo radical cation cyclization, resulting in complex mixtures rather than targeted N-oxide heterocycles. Procurement must strictly specify the 2,4,6-trimethyl substitution to ensure pathway control.
The 2,4,6-trimethyl substitution fundamentally alters the Beckmann rearrangement mechanism. While standard acetophenone oxime undergoes a rapid intramolecular rearrangement to N-phenylacetamide, E-1-(2,4,6-trimethylphenyl)ethanone oxime is sterically blocked from this pathway. Instead, isotopic labeling and kinetic studies in >70% sulfuric acid demonstrate that it undergoes exclusively intermolecular oxygen migration via a stabilized phenonium/nitrilium ion intermediate [1].
| Evidence Dimension | Rearrangement Pathway and Intermediate Stability |
| Target Compound Data | Exclusive intermolecular migration; allows trapping of stable N-arylnitrilium ions |
| Comparator Or Baseline | Acetophenone oxime (Exclusive intramolecular migration to amide) |
| Quantified Difference | Complete pathway divergence (intermolecular vs. intramolecular) |
| Conditions | 70-98% H2SO4 or HClO4, kinetic monitoring |
Crucial for researchers and chemical engineers procuring a substrate specifically to isolate, study, or react nitrilium intermediates without the interference of rapid amide formation.
In enzymatic reduction assays utilizing liver microsomes or reconstituted CYP2D systems, the stability of the resulting imine is critical for quantification. Unhindered comparators like benzaldoxime yield imines that rapidly hydrolyze and oxidize to benzoic acid. In contrast, the reduction of E-1-(2,4,6-trimethylphenyl)ethanone oxime yields a sterically protected imine that remains stable and detectable in relevant, quantifiable amounts [1].
| Evidence Dimension | Imine Metabolite Detection |
| Target Compound Data | Stable, isolable imine detected in high yields post-reduction |
| Comparator Or Baseline | Benzaldoxime (Imine undetectable; rapidly oxidizes to benzoic acid) |
| Quantified Difference | Complete preservation of the imine intermediate vs. total degradation |
| Conditions | Anaerobic/aerobic incubation with pig/human liver microsomes and NADH/NADPH |
Enables the accurate quantification of reductase enzyme activity, making this compound the required standard for assays where the primary reduction product must be measured.
When procuring 2,4,6-trimethylacetophenone oxime for biocatalytic or metabolic studies, isomeric purity dictates performance. Studies on the oxygen-insensitive enzymatic reduction of oximes to imines demonstrate that the (E)-isomer is a significantly better substrate for microsomal and mitochondrial reductases compared to the (Z)-isomer, yielding higher conversion rates under identical NADH-dependent conditions [1].
| Evidence Dimension | Enzymatic Conversion Efficiency |
| Target Compound Data | E-isomer (High conversion rate, preferred substrate) |
| Comparator Or Baseline | Z-isomer (Low conversion rate) |
| Quantified Difference | Significant kinetic preference for the E-isomer in reductase active sites |
| Conditions | Reconstituted liver microsomal system (NADH-benzamidoxime reductase) |
Justifies the procurement of the stereopure E-isomer over cheaper, mixed E/Z crude batches to ensure reproducibility and maximum signal in biological assays.
In photo-induced electron transfer (PET) reactions using photosensitizers like 9,10-dicyanoanthracene (DCA), the structural bulk of the mesityl/phenyl derivatives dictates the cyclization pathway. Derivatives of 2',4',6'-trimethylacetophenone oxime exhibit a strong kinetic preference for 5-exo radical cation cyclization over the 6-endo pathway, with the 5-exo transition-state barriers being significantly lower (2.2 to 5.6 kcal/mol) compared to the 6-endo barriers (10.4 to 16.6 kcal/mol) [1].
| Evidence Dimension | Transition-State Barrier (ΔG‡) |
| Target Compound Data | 5-exo cyclization barrier: 2.2 - 5.6 kcal/mol |
| Comparator Or Baseline | 6-endo cyclization barrier: 10.4 - 16.6 kcal/mol |
| Quantified Difference | ~8-11 kcal/mol kinetic advantage for 5-exo cyclization |
| Conditions | Density functional theory modeling of PET-induced cyclization |
Ensures predictable, high-yield synthesis of specific 5-membered N-oxide heterocycles rather than generating a mixture of 5- and 6-membered rings during photochemical scale-up.
Because its steric bulk completely blocks standard intramolecular amidation, this compound is the optimal choice for laboratories studying reactive intermediates in superacid media. It allows for the generation, observation, and intermolecular trapping of phenonium and nitrilium ions that would otherwise be transient and unobservable in unhindered oximes [1].
In pharmacological and toxicological screening, this compound is procured to evaluate the activity of N-hydroxylated functional group reductases (such as mARC or specific CYP isoforms). Its ability to form a sterically protected, hydrolysis-resistant imine allows for precise chromatographic quantification of enzyme activity, a feat impossible with standard aldoximes [3].
In the formulation of chemically amplified photoresists for semiconductor manufacturing, this compound serves as a highly stable backbone for synthesizing oxime sulfonate PAGs. The bulky mesityl group provides superior thermal stability to the unexposed resist and helps limit the diffusion of the generated acid, resulting in higher resolution patterning compared to unhindered aliphatic or simple aromatic oxime sulfonates [4].
For synthetic groups developing novel heterocyclic libraries, this compound is the preferred starting material for photo-oxidative cyclization. Its specific electronic and steric profile thermodynamically drives the reaction toward selective 5-exo radical cation cyclization, ensuring high-purity yields of substituted isoindole N-oxides [2].